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Compound of Interest

Compound Name: 5-Butylbarbituric acid

Cat. No.: B154706 Get Quote

A Comparative Analysis of the Physicochemical Properties of 5-Alkylbarbituric Acids for

Researchers and Drug Development Professionals.

This guide provides a comparative analysis of key physicochemical properties of a homologous

series of 5-alkylbarbituric acids. The data presented is intended to assist researchers,

scientists, and drug development professionals in understanding the structure-property

relationships within this class of compounds. All quantitative data is summarized in a clear,

tabular format, and detailed experimental protocols for the determination of these properties

are provided.

Physicochemical Property Data
The following table summarizes the experimental data for the melting point, acid dissociation

constant (pKa), partition coefficient (logP), and aqueous solubility of various 5-alkylbarbituric

acids. These properties are critical in drug design and development as they influence the

absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.
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Compound
Alkyl
Substituent
(R)

Melting
Point (°C)

pKa logP
Aqueous
Solubility
(g/L)

Barbituric

Acid
H 248 - 255[1] 4.0[2] -1.47[3]

142 (at 20°C)

[1]

5-

Butylbarbituri

c Acid

n-Butyl 209 - 211 ~8.0

0.8

(Computed)

[4]

Data not

available

5,5-

Diethylbarbitu

ric Acid

(Barbital)

Ethyl, Ethyl 190[5] 7.43 0.65[5] 6.25[5]

5-Ethyl-5-

methylbarbitu

ric Acid

Ethyl, Methyl 212 - 213.4[6]
Data not

available

Data not

available

Data not

available

5-Ethyl-5-

isobutylbarbit

uric Acid

Ethyl,

Isobutyl

Data not

available

Data not

available

Data not

available

Data not

available

5-Ethyl-5-

pentylbarbitur

ic Acid

Ethyl, Pentyl
Data not

available

Data not

available

Data not

available

Data not

available

Note: The pKa of 5,5-disubstituted barbituric acids reflects the dissociation of the N-H proton.[7]

The parent barbituric acid is more acidic due to the active methylene group at the C-5 position.

[2]

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.

These protocols are based on standard laboratory techniques.

Determination of Melting Point (Capillary Method)
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The melting point is a fundamental physical property used to identify compounds and assess

their purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of one to

two degrees.[9][10]

Methodology:

Sample Preparation: A small amount of the dry, solid 5-alkylbarbituric acid is finely powdered

and packed into a glass capillary tube to a height of about 3 mm.[9] The tube is sealed at

one end.[11] The packing is achieved by tapping the tube to ensure the solid settles at the

bottom.[12]

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is

aligned with the thermometer bulb.[11] This assembly is then placed in a heating apparatus,

such as a Mel-Temp apparatus or a Thiele tube containing mineral oil.[10]

Measurement: The heating bath is heated slowly and steadily, at a rate of no more than 2°C

per minute near the expected melting point.[9][10]

Data Recording: The temperature at which the substance first begins to liquefy is recorded

as the start of the melting range. The temperature at which the entire sample becomes liquid

is the end of the range.[8][10] For purity assessment, a narrow melting range indicates a

purer substance, while impurities tend to depress and broaden the melting range.[9]

Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise and commonly used method for determining the acid

dissociation constant (pKa) of a substance.[13][14][15] The method involves monitoring pH

changes in a solution upon the stepwise addition of a titrant.[13]

Methodology:

Apparatus Calibration: A potentiometer equipped with a combined pH electrode is calibrated

using standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

Sample Preparation: A sample solution of the 5-alkylbarbituric acid is prepared at a

concentration of at least 10⁻⁴ M.[15][16] To maintain constant ionic strength, a solution like

0.15 M potassium chloride can be used.[16] The solution is purged with nitrogen to remove
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dissolved carbon dioxide, which can interfere with measurements, especially in neutral-to-

high pH ranges.[14][15][16]

Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer, and the

pH electrode is immersed.[16] The solution is titrated with a standardized solution of a strong

base (e.g., 0.1 M NaOH) for an acidic analyte.[14][16] The titrant is added in small, known

increments.

Data Analysis: The pH is recorded after each addition of titrant, allowing the system to

equilibrate.[16] A titration curve is generated by plotting pH versus the volume of titrant

added. The pKa is determined from the inflection point of this sigmoid curve, which

corresponds to the point where half of the acid has been neutralized (pH = pKa).[13][14]

Determination of Partition Coefficient (logP) by Shake-
Flask Method
The shake-flask method is the gold standard for experimentally determining the octanol-water

partition coefficient (logP), a measure of a compound's lipophilicity.[17][18]

Methodology:

Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g.,

phosphate buffer at pH 7.4 for logD determination) are mixed and shaken vigorously to

ensure mutual saturation.[19][20] The two phases are then allowed to separate completely.

Sample Preparation: A small, accurately weighed amount of the 5-alkylbarbituric acid is

dissolved in the pre-saturated n-octanol or aqueous phase.[19]

Partitioning: A known volume of the prepared solution is combined with a known volume of

the other pre-saturated phase in a suitable vessel.[19]

Equilibration: The vessel is sealed and agitated (e.g., using a mechanical shaker) at a

constant temperature (e.g., 25°C) for a sufficient time (e.g., overnight) to allow the compound

to reach equilibrium between the two phases.[19][21]

Phase Separation: After agitation, the mixture is allowed to stand until the n-octanol and

aqueous layers are clearly separated. Centrifugation can be used to facilitate this separation.
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[19]

Quantification: A precise aliquot is carefully removed from each phase, avoiding cross-

contamination.[17] The concentration of the barbiturate in each phase is then determined

using a suitable analytical technique, such as HPLC-UV or LC-MS.[20]

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The logP is the base-10

logarithm of this value.[19]

Determination of Aqueous Solubility (Shake-Flask
Method)
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved

in a solvent under equilibrium conditions and is a critical parameter for drug formulation.[22][23]

The shake-flask method is recommended for this determination.[24]

Methodology:

Sample Preparation: An excess amount of the solid 5-alkylbarbituric acid is added to a flask

containing a known volume of the aqueous medium (e.g., water or a pH-specific buffer).[24]

This ensures that a saturated solution is formed.

Equilibration: The flask is sealed and agitated in a mechanical shaker or stirrer at a constant

temperature (e.g., 37 ± 1 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium

is reached.[24][25]

Equilibrium Confirmation: To confirm that equilibrium has been achieved, samples of the

solution can be taken at different time points (e.g., 24 h, 48 h, 72 h). Equilibrium is confirmed

when the measured concentration does not change significantly between sequential

measurements.[24]

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the

solution by filtration or high-speed centrifugation.[22][24]

Quantification: The concentration of the dissolved barbiturate in the clear supernatant or

filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.
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[22][26] A standard calibration curve should be used for accurate quantification.[26]

Visualizations
The following diagram illustrates the experimental workflow for determining the partition

coefficient (logP) using the shake-flask method.
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of the pre-saturated phases.

3. Partitioning & Equilibration
Combine phases and shake

 at constant temperature until equilibrium.

4. Phase Separation
Allow layers to separate.

Use centrifugation if needed.

5. Quantification
Measure barbiturate concentration

in each phase using HPLC-UV or LC-MS.

6. Calculation
P = [Concentration]octanol / [Concentration]aqueous

logP = log10(P)

End

Click to download full resolution via product page

Caption: Workflow for logP determination via the shake-flask method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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